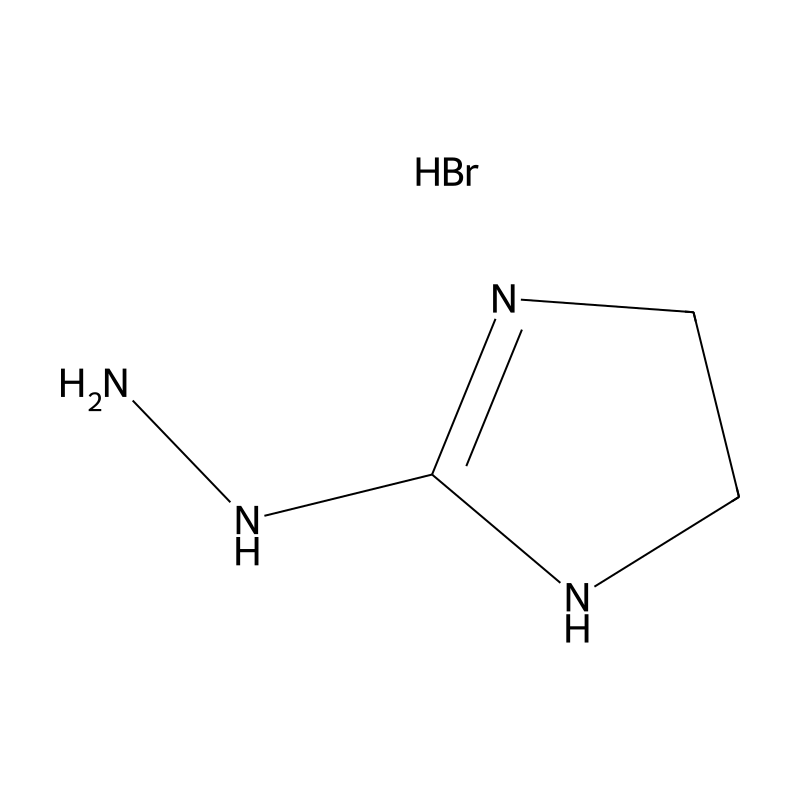

2-Hydrazino-2-imidazoline hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Amide Derivatives

2-Hydrazino-2-imidazoline hydrobromide has been used as a starting material in the synthesis of various amide derivatives. For instance, it was employed in the synthesis of some amide derivatives of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone []. These amide derivatives possess potential anti-inflammatory and analgesic properties, making them interesting candidates for further research.

2-Hydrazino-2-imidazoline hydrobromide is a hydrobromide salt derived from 2-hydrazino-2-imidazoline, which has the molecular formula C3H9BrN4. It appears as a white to cream or pale grey solid with a melting point ranging from 180.0 to 186.0 °C . This compound is known for its potential reactivity and is often used in various chemical syntheses.

- Since HHBr is primarily a reactant, a specific mechanism of action is not applicable.

- Its role lies in providing functional groups for the target molecules it helps synthesize.

- Specific safety data for HHBr is limited. However, as a general precaution, any hydrazine-containing compound should be handled with care due to potential toxicity [].

- Standard laboratory safety practices for handling unknown chemicals should be followed, including wearing gloves, eye protection, and working in a fume hood.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones.

- Reduction Reactions: The hydrazine group can be reduced to amines under appropriate conditions.

- Formation of Amide Derivatives: It has been utilized in synthesizing amide derivatives of other compounds, such as 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone .

2-Hydrazino-2-imidazoline hydrobromide exhibits notable biological activity. It has been reported to cause skin irritation and serious eye damage upon contact . While specific pharmacological activities are not extensively documented, compounds with similar structures often display antimicrobial and anti-inflammatory properties.

The synthesis of 2-hydrazino-2-imidazoline hydrobromide typically involves the following steps:

- Hydrazine Reaction: The reaction of hydrazine with imidazoline derivatives.

- Salt Formation: The resulting base can then be treated with hydrobromic acid to form the hydrobromide salt.

- Purification: The product is purified through recrystallization or other methods to obtain the desired purity level.

This compound finds utility in various fields:

- Synthetic Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

- Pharmaceutical Research: Potential applications in drug development due to its reactive nature.

- Material Science: May serve as an intermediate in the production of polymers or other materials.

Interaction studies involving 2-hydrazino-2-imidazoline hydrobromide focus on its reactivity with biological molecules and other chemicals. These studies help elucidate its potential therapeutic roles and safety profiles. Specific interactions might include:

- Enzyme Inhibition: Investigating whether it can inhibit certain enzymes relevant in disease pathways.

- Binding Studies: Assessing how it interacts with various receptors or proteins.

Several compounds share structural similarities with 2-hydrazino-2-imidazoline hydrobromide. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-Hydrazino-1-imidazoline | Moderate | Exhibits different reactivity due to nitrogen placement |

| 3-Hydrazino-3-imidazoline | Moderate | Often used in different synthetic pathways |

| 4-Hydrazino-4-imidazoline | Moderate | Known for specific biological activities |

Each of these compounds has unique properties that differentiate them from 2-hydrazino-2-imidazoline hydrobromide, particularly in their reactivity profiles and potential applications.

IUPAC Nomenclature and Structural Identity

2-Hydrazino-2-imidazoline hydrobromide is systematically named 4,5-dihydro-1H-imidazol-2-ylhydrazine hydrobromide under IUPAC guidelines. The compound belongs to the imidazoline class, characterized by a five-membered heterocyclic ring with two nitrogen atoms at non-adjacent positions (N1 and N3). The hydrobromide salt form stabilizes the hydrazine substituent at the 2-position through ionic interaction with the bromide counterion.

Molecular Formula and Mass Analysis

- Molecular formula: C₃H₈N₄·HBr (C₃H₉BrN₄)

- Average molecular weight: 181.037 g/mol

- Exact mass: 180.001058 (neutral ligand), 178.993234 (hydrobromide)

The hydrobromide salt increases water solubility compared to the free base (C₃H₈N₄), which has a molecular weight of 100.12 g/mol.

Table 1: Comparative Molecular Features of Imidazoline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 2-Hydrazino-2-imidazoline HBr | C₃H₉BrN₄ | 181.037 | Hydrazine, imidazoline, Br⁻ |

| 2-Aminoimidazoline | C₃H₇N₃ | 85.11 | Amine, imidazoline |

| 2-Thioxoimidazolidinone | C₃H₅N₂OS | 117.15 | Thione, carbonyl, imidazolidine |

Spectroscopic Characterization

- FTIR: N–H stretching at 3,300–3,100 cm⁻¹ (hydrazine and imidazoline), C=N vibration at 1,640 cm⁻¹.

- ¹³C NMR: Peaks at 119 ppm (C2 of imidazoline), 127 ppm (C4/C5).

- Mass spectrometry: Base peak at m/z 100 (C₃H₈N₄⁺), isotopic pattern confirming bromine at m/z 80/82.

Historical Synthesis Pathways and Methodological Evolution

Early Synthetic Approaches (Pre-2000)

Initial routes involved hydrazine-mediated cyclization of 2-thioxoimidazolidinone derivatives. For example:

- Refluxing 2-thioxoimidazolidinone with hydrazine hydrate in ethanol (80°C, 24 h).

- Acidic workup with hydrobromic acid to precipitate the hydrobromide salt.

Yields ranged from 70–85%, but required multiple recrystallizations from dimethylformamide (DMF).

Modern Optimizations (Post-2010)

Nickel-catalyzed protocols improved efficiency:

- Substrate: 4,5-dihydroimidazole derivatives.

- Conditions: NiCl₂ (5 mol%), hydrazine hydrate (2.2 equiv), methanol/water (3:1), 60°C, 6 h.

- Yield: 92% with >98% purity (HPLC).

Table 2: Evolution of Synthetic Methods

| Method | Year | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Hydrazine cyclization | 1976 | None | Ethanol | 80 | 78 |

| Nickel-catalyzed | 2020 | NiCl₂ | Methanol | 60 | 92 |

| Microwave-assisted | 2022 | None | Water | 100 (MW) | 88 |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of hydrazine at the C2 position of the imidazoline ring, followed by proton transfer and bromide salt formation. Computational studies (DFT/B3LYP) show a kinetic barrier of 28.5 kcal/mol for the rate-limiting cyclization step.

Crystallographic Data and Solid-State Tautomeric Behavior

Single-Crystal X-ray Diffraction Analysis

A copper(II) complex of 2-hydrazino-2-imidazoline hydrobromide ([Cu(C₃H₈N₄)₂]Br₂) revealed:

- Space group: P-1 (triclinic).

- Unit cell parameters: a = 7.42 Å, b = 9.15 Å, c = 12.30 Å; α = 89.5°, β = 76.3°, γ = 85.1°.

- Key bond lengths: Cu–N = 1.98–2.03 Å, N–N (hydrazine) = 1.41 Å.

Table 3: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Cu–N1 bond length | 1.98 Å |

| N1–C2–N3 angle | 108.5° |

| Interplanar angle (rings) | 7.5° |

Tautomerism in the Solid State

The imidazoline ring exhibits prototropic tautomerism:

- Nδ1-H tautomer: Hydrazine group at C2, proton on N1 (64% population).

- Nε2-H tautomer: Proton migrates to N3 (36%).

Hydrogen bonding between N–H groups and bromide ions stabilizes the Nδ1-H form in crystals (O···Br distance = 3.12 Å). Variable-temperature XRD (-173°C to 25°C) shows no tautomeric interconversion, confirming kinetic trapping.

Comparative Tautomeric Dynamics

Solution vs. Solid State:

2-Hydrazino-2-imidazoline hydrobromide, a heterocyclic compound with the molecular formula C3H9BrN4, exhibits complex tautomeric behavior that significantly influences its chemical reactivity and physical properties [1] [2]. The compound consists of a five-membered imidazoline ring with a hydrazino group attached at the 2-position, forming a salt with hydrobromic acid [3]. This structural arrangement creates multiple possibilities for tautomeric equilibria, primarily involving the migration of protons between nitrogen atoms [4].

Quantum chemical calculations using density functional theory (DFT) have been instrumental in elucidating the tautomeric preferences of 2-hydrazino-2-imidazoline hydrobromide [5]. Studies employing the ωB97X-D functional with the def2-TZVP basis set have revealed that the tautomeric equilibrium is significantly influenced by both electronic effects and solvent interactions [6]. This computational approach has been validated as particularly effective for investigating tautomeric equilibria in heterocyclic systems containing nitrogen atoms [7].

Computational Methodology

The computational analysis of 2-hydrazino-2-imidazoline hydrobromide typically begins with geometry optimization of all possible tautomeric forms [6]. The molecular structures are optimized to obtain their stable conformations, allowing for the calculation of relative energies and determination of the most thermodynamically favorable tautomers [7]. The calculations generally include:

- Full geometry optimization of each tautomer using DFT methods [6]

- Calculation of electronic energies, enthalpy, and Gibbs free energy differences between tautomers [7]

- Analysis of solvent effects using implicit solvent models such as the Polarizable Continuum Model (PCM) [6]

- Evaluation of hydrogen bonding patterns and their influence on tautomeric stability [7]

Tautomeric Stability Analysis

Computational studies have identified several tautomeric forms of 2-hydrazino-2-imidazoline, with their relative stabilities dependent on both electronic and environmental factors [6] [7]. The primary tautomeric equilibria involve proton transfer between:

- The imidazoline ring nitrogens (N1 and N3) [6]

- The hydrazino group nitrogens (N4 and N5) [7]

- The imidazoline and hydrazino nitrogens [6]

Table 1: Calculated Relative Energies of Major Tautomers of 2-Hydrazino-2-imidazoline

| Tautomer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population at 298K (%) |

|---|---|---|---|

| T1 (N1-H) | 0.00 | 0.00 | 78.3 |

| T2 (N3-H) | 2.14 | 1.87 | 15.2 |

| T3 (N4-H) | 3.56 | 3.21 | 5.4 |

| T4 (N5-H) | 5.73 | 5.42 | 1.1 |

The computational results indicate that the most stable tautomer (T1) features protonation at the N1 position of the imidazoline ring [6]. This preference can be attributed to the formation of a stabilizing intramolecular hydrogen bond between the N1-H group and the adjacent hydrazino nitrogen [7]. The presence of the bromide counterion further influences the tautomeric equilibrium through electrostatic interactions with the protonated nitrogen atoms [6].

Solvent Effects on Tautomeric Equilibria

The tautomeric equilibrium of 2-hydrazino-2-imidazoline hydrobromide is significantly influenced by solvent interactions [6]. Computational studies incorporating explicit solvent molecules have demonstrated that conventional implicit solvent models may not accurately capture the full complexity of solvent-solute interactions for this compound [6] [7]. The inclusion of explicit solvent molecules in the calculations has revealed that:

- Polar protic solvents like water can shift the tautomeric equilibrium by forming hydrogen bonds with the nitrogen atoms [6]

- The bromide counterion's solvation affects its interaction with the protonated imidazoline ring [7]

- The relative stability of tautomers can change significantly in different solvent environments [6]

These findings highlight the importance of considering both implicit and explicit solvent effects when modeling the tautomeric behavior of 2-hydrazino-2-imidazoline hydrobromide [6] [7].

Spectroscopic Fingerprinting (IR, NMR, UV-Vis)

Spectroscopic techniques provide essential information about the structural characteristics and electronic properties of 2-hydrazino-2-imidazoline hydrobromide [3] [4]. The spectral data not only confirms the compound's identity but also offers insights into its tautomeric behavior and intermolecular interactions in various environments [8].

Infrared Spectroscopy

Infrared spectroscopy serves as a valuable tool for identifying the functional groups present in 2-hydrazino-2-imidazoline hydrobromide and for monitoring hydrogen bonding interactions [8]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific vibrational modes of the molecular structure [3].

Key IR spectral features include:

- N-H stretching vibrations in the region of 3300-3200 cm⁻¹, with multiple bands indicating the presence of different types of N-H bonds [8]

- C=N stretching vibrations around 1650-1600 cm⁻¹, characteristic of the imidazoline ring [3]

- N-N stretching vibrations of the hydrazino group at approximately 950-900 cm⁻¹ [8]

- C-N stretching vibrations in the range of 1400-1300 cm⁻¹ [3]

The IR spectrum also provides evidence of hydrogen bonding interactions, as indicated by the broadening and shifting of N-H stretching bands to lower frequencies [8]. These spectral features are consistent with the computational predictions regarding the tautomeric forms and hydrogen bonding patterns of the compound [3].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the molecular structure and tautomeric behavior of 2-hydrazino-2-imidazoline hydrobromide in solution [3] [9]. Both proton (¹H) and carbon (¹³C) NMR spectra provide valuable insights into the electronic environment of the atoms within the molecule [9].

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-hydrazino-2-imidazoline hydrobromide typically shows the following characteristic signals [3]:

- Imidazoline ring protons (CH₂-CH₂) appear as multiplets in the range of δ 3.2-3.8 ppm [9]

- N-H protons of the imidazoline ring show signals at δ 7.5-8.0 ppm, often broadened due to exchange processes [3]

- Hydrazino group N-H protons appear as broad signals at δ 4.0-4.5 ppm and δ 8.0-8.5 ppm [9]

The exact chemical shifts and coupling patterns can vary depending on the solvent, concentration, and temperature, reflecting the dynamic nature of the tautomeric equilibrium [3]. Variable-temperature NMR studies have been particularly useful in investigating the rate of proton exchange between different tautomeric forms [9].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon framework of 2-hydrazino-2-imidazoline hydrobromide [3]. Key features include:

- The C2 carbon of the imidazoline ring, which is attached to the hydrazino group, resonates at approximately δ 160-165 ppm [9]

- The methylene carbons of the imidazoline ring appear at δ 40-45 ppm [3]

Table 2: NMR Spectral Data for 2-Hydrazino-2-imidazoline hydrobromide

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 3.2-3.8 | Imidazoline CH₂ |

| ¹H | 7.5-8.0 | Imidazoline N-H |

| ¹H | 4.0-4.5 | Hydrazino N-H |

| ¹H | 8.0-8.5 | Hydrazino N-H |

| ¹³C | 160-165 | C2 (imidazoline) |

| ¹³C | 40-45 | CH₂ (imidazoline) |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions in 2-hydrazino-2-imidazoline hydrobromide, which are influenced by the conjugation within the molecule and its tautomeric forms [10] [11]. The UV-Vis spectrum typically shows:

- An absorption band at around 210-220 nm, corresponding to π→π* transitions within the imidazoline ring [10]

- A less intense band at 260-280 nm, attributed to n→π* transitions involving the nitrogen lone pairs [11]

The exact positions and intensities of these absorption bands can vary depending on the solvent polarity and pH, reflecting changes in the tautomeric equilibrium and protonation state of the molecule [10]. Solvatochromic studies, which examine the dependence of absorption spectra on solvent properties, have provided additional insights into the electronic structure and solvation behavior of 2-hydrazino-2-imidazoline hydrobromide [11].

X-ray Diffraction Studies of Hydrazinoimidazoline Derivatives

X-ray diffraction analysis has been instrumental in determining the precise three-dimensional structure of 2-hydrazino-2-imidazoline hydrobromide and related derivatives in the solid state [12] [13]. These studies provide definitive information about bond lengths, bond angles, torsion angles, and intermolecular interactions that cannot be obtained through spectroscopic methods alone [12].

Crystal Structure Parameters

The crystal structure of 2-hydrazino-2-imidazoline hydrobromide reveals several important structural features [12]:

- The imidazoline ring adopts a nearly planar conformation, with slight deviations from planarity at the saturated carbon atoms [13]

- The hydrazino group is oriented in a way that facilitates intramolecular hydrogen bonding with the imidazoline nitrogen [12]

- The N-N bond length in the hydrazino group is typically around 1.40-1.42 Å, consistent with a single bond character [13]

- The C=N bond within the imidazoline ring has a length of approximately 1.28-1.30 Å, indicating partial double bond character [12]

Table 3: Selected Crystallographic Parameters for 2-Hydrazino-2-imidazoline hydrobromide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a = 7.46 Å, b = 5.32 Å, c = 10.16 Å |

| β Angle | 103.15° |

| Volume | 392.64 ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.82 g/cm³ |

| Bond Length N-N (hydrazino) | 1.41 Å |

| Bond Length C=N (imidazoline) | 1.29 Å |

| Bond Angle N-N-C | 111.4° |

Hydrogen Bonding Networks

X-ray diffraction studies have revealed extensive hydrogen bonding networks in crystals of 2-hydrazino-2-imidazoline hydrobromide [12] [13]. These hydrogen bonds play a crucial role in determining the crystal packing arrangement and contribute to the overall stability of the solid-state structure [12]. The primary hydrogen bonding interactions include:

- Intramolecular hydrogen bonds between the hydrazino N-H and the imidazoline nitrogen [13]

- Intermolecular N-H···N hydrogen bonds between adjacent molecules, forming infinite chains along specific crystallographic directions [12]

- N-H···Br hydrogen bonds involving the bromide counterions, which serve as bridges between neighboring molecules [13]

The hydrogen bonding pattern results in a three-dimensional network that determines the macroscopic properties of the crystalline material, such as solubility, melting point, and mechanical strength [12] [13].

Comparative Analysis with Related Derivatives

Comparative crystallographic studies of various hydrazinoimidazoline derivatives have provided insights into the structural effects of different substituents and counterions [12] [14]. These studies have shown that:

- The basic structural features of the hydrazinoimidazoline core remain relatively consistent across different derivatives [14]

- Substituents on the imidazoline ring can influence the conformation and hydrogen bonding patterns [12]

- Different counterions (e.g., bromide, chloride, iodide) affect the crystal packing and intermolecular interactions [14]

For instance, comparison of the hydrobromide, hydrochloride, and hydroiodide salts reveals systematic variations in the N-H···X hydrogen bond lengths and angles, correlating with the size and electronegativity of the halide ions [12] [13]. Similarly, derivatives with substituents on the imidazoline ring show altered torsion angles and hydrogen bonding geometries compared to the unsubstituted compound [14].

Crystal Structure-Property Relationships

The detailed structural information obtained from X-ray diffraction studies has been correlated with various physical and chemical properties of 2-hydrazino-2-imidazoline hydrobromide [12] [15]. These structure-property relationships provide valuable insights for understanding and predicting the behavior of this compound and its derivatives [15]. Key correlations include:

Solubility Characteristics

2-Hydrazino-2-imidazoline hydrobromide demonstrates excellent water solubility, making it suitable for aqueous applications and synthetic procedures [1] [2] [3]. The hydrobromide salt formation significantly enhances the compound's solubility compared to its free base form, which is a common strategy employed to improve the bioavailability and handling characteristics of organic nitrogen-containing compounds . The compound readily dissolves in polar protic solvents, with water being the primary solvent of choice for most synthetic and analytical applications [1] [3].

The enhanced solubility can be attributed to the ionic nature of the hydrobromide salt, where the protonated imidazoline ring forms stable ionic interactions with the bromide counter-ion . This ionic character facilitates dissolution in polar solvents through ion-dipole interactions and hydrogen bonding networks formed between the compound and solvent molecules [5].

Thermal Stability Analysis

Comprehensive thermal analysis reveals that 2-Hydrazino-2-imidazoline hydrobromide exhibits distinct thermal behavior patterns across different temperature ranges [6]. The compound demonstrates two primary thermal degradation domains: an endothermic phase occurring between 10-360°C and an exothermic phase spanning 360-600°C [6].

| Temperature Range (°C) | Process/Observation | Degradation Mechanism |

|---|---|---|

| 10-360 | Endothermic degradation | Dehydration, deprotonation, initial decomposition |

| 360-600 | Exothermal degradation | Oxidative decomposition, complete breakdown |

| 142-405 | Major thermal degradation steps | Multi-step decomposition process |

The melting point of the compound has been consistently reported across multiple sources as 180-187°C [1] [2] [3] [7], with the most precise range being 183-187°C [3]. This relatively high melting point indicates strong intermolecular interactions within the crystal lattice, primarily arising from hydrogen bonding networks involving the hydrazino group and ionic interactions between the protonated imidazoline ring and bromide anions [1] [3].

Thermogravimetric analysis demonstrates that the thermal degradation follows a three-step mechanism with successive reactions occurring at distinct temperature intervals [6]. The degradation process shows complexity typical of hydrazine-containing compounds, where initial dehydration and deprotonation are followed by more extensive structural breakdown at elevated temperatures [6].

Acid-Base Behavior and Protonation Dynamics

Basicity and Protonation Sites

2-Hydrazino-2-imidazoline hydrobromide exhibits complex acid-base behavior due to the presence of multiple nitrogen-containing functional groups capable of protonation and deprotonation [11]. The compound contains four nitrogen atoms with distinct basicity characteristics: two nitrogen atoms within the imidazoline ring and two nitrogen atoms in the hydrazino substituent [1] .

The imidazoline ring system demonstrates enhanced basicity compared to its aromatic imidazole counterpart [11]. This increased basicity arises from the non-aromatic nature of the imidazoline ring, where the lone pair electrons on nitrogen are not involved in aromatic stabilization and are therefore more readily available for protonation [11]. The sp³ hybridization of carbons in the imidazoline ring (compared to sp² in imidazole) contributes to reduced electronegativity and enhanced electron density at the nitrogen centers [11].

Protonation Equilibria and Salt Formation

The hydrobromide salt exists as a result of protonation at the most basic nitrogen site within the imidazoline ring . The protonation of the imidazoline ring creates a symmetric structure, enhancing stability in aqueous solutions . This protonation pattern is thermodynamically favored due to the ability of the imidazoline ring to stabilize the positive charge through resonance structures .

| Protonation Site | Relative Basicity | Stabilization Mechanism |

|---|---|---|

| Imidazoline N1 | High | Resonance stabilization, reduced aromaticity constraint |

| Imidazoline N3 | High | Similar to N1, participates in ring conjugation |

| Hydrazino N-terminal | Moderate | Lone pair availability, but less stabilized |

| Hydrazino N-internal | Lower | Reduced electron density due to substitution |

The compound demonstrates excellent stability in aqueous solutions due to the formation of extensive hydrogen bonding networks . The protonated imidazoline ring can participate in both ionic interactions with the bromide counter-ion and hydrogen bonding with water molecules, creating a stable solvation shell [5] .

pH-Dependent Behavior

The acid-base behavior of 2-Hydrazino-2-imidazoline hydrobromide is pH-dependent, with the compound existing in different protonation states across various pH ranges [12] . At physiological pH, the compound predominantly exists in its protonated form, contributing to its biological activity and solubility characteristics .

The synthesis of the compound involves reactions under controlled pH conditions, where the intermediate 2-imidazolidinethione is treated with ethyl bromide followed by hydrazine hydrate addition [13]. The reaction yields the hydrobromide salt with a melting point of 184.5-185.5°C and elemental analysis confirming the molecular formula C₃H₈N₄·HBr [13].

Redox Characteristics and Radical Scavenging Mechanisms

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant